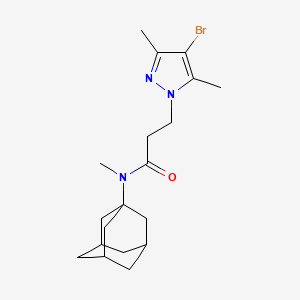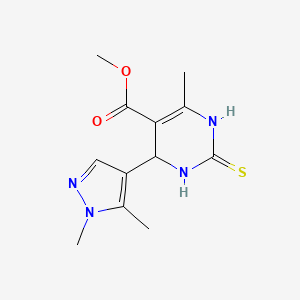![molecular formula C19H18Cl3NO2S B14928389 2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B14928389.png)
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, a thiazolidine ring, and multiple chlorine substituents, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone typically involves multiple steps, starting with the preparation of the phenoxy and thiazolidine intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methylideneamino]acetamide
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- 2-(4-Chloro-3,5-dimethylphenoxy)-N,N-diethylacetamide
Uniqueness
Compared to similar compounds, 2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone stands out due to its thiazolidine ring, which imparts unique chemical and biological properties
特性
分子式 |
C19H18Cl3NO2S |
|---|---|
分子量 |
430.8 g/mol |
IUPAC名 |
2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C19H18Cl3NO2S/c1-11-7-14(8-12(2)18(11)22)25-10-17(24)23-5-6-26-19(23)13-3-4-15(20)16(21)9-13/h3-4,7-9,19H,5-6,10H2,1-2H3 |
InChIキー |
LZXFVBIPVDIMBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14928308.png)
![3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928313.png)

![2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928330.png)
![ethyl 5-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14928335.png)
![ethyl 2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14928341.png)
![2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928349.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14928350.png)

![3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14928359.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928360.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928367.png)
![(17E)-17-[(2E)-(pentafluorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/no-structure.png)
![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14928377.png)
